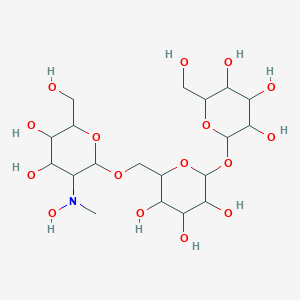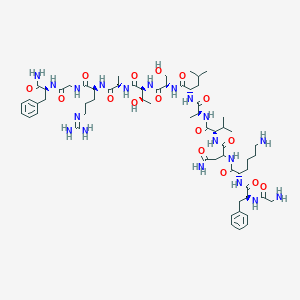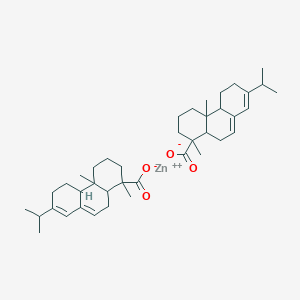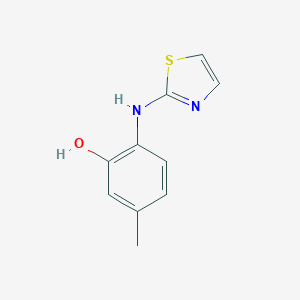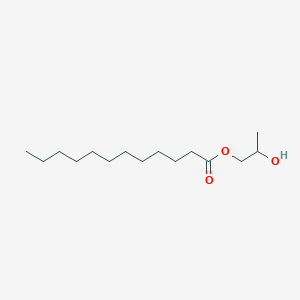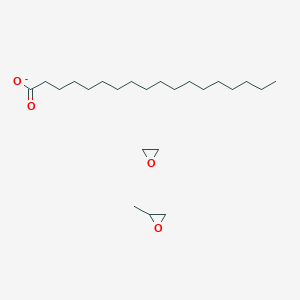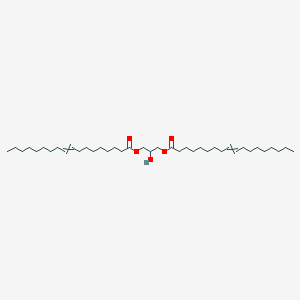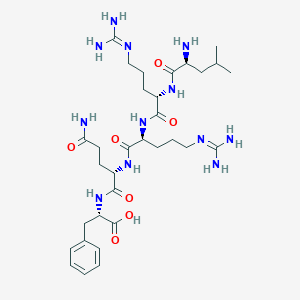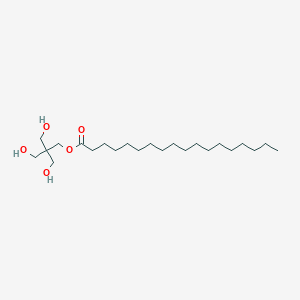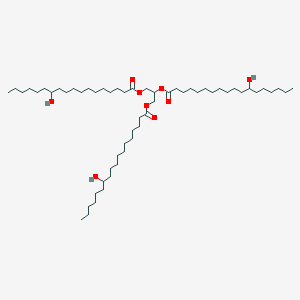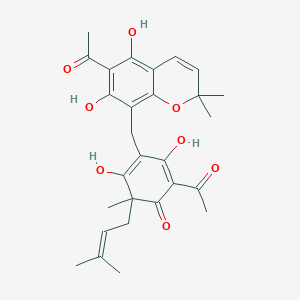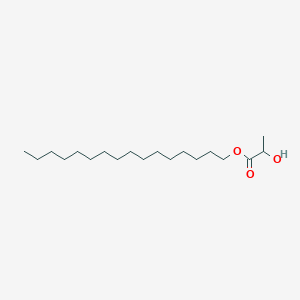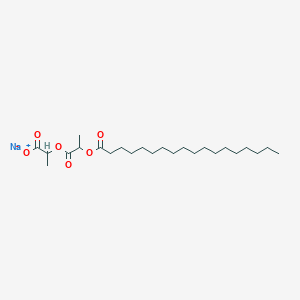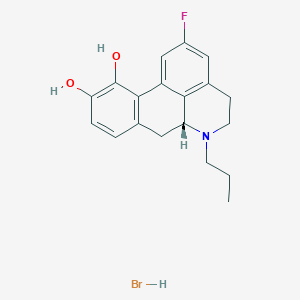![molecular formula C9H20N2 B148190 [(1-Isopropylpiperidin-4-yl)methyl]amine CAS No. 132740-52-4](/img/structure/B148190.png)
[(1-Isopropylpiperidin-4-yl)methyl]amine
Vue d'ensemble
Description
The compound [(1-Isopropylpiperidin-4-yl)methyl]amine, while not directly studied in the provided papers, is related to the field of organometallic chemistry and the synthesis of complex amines. The papers provided focus on the synthesis and structural analysis of various organometallic complexes and amines with isopropyl groups, which can offer insights into the behavior of similar compounds .
Synthesis Analysis
The synthesis of complex amines and organometallic compounds often involves multi-step reactions and the use of sterically demanding ligands to control the reactivity and stability of the compounds. For example, the synthesis of low-valent aminopyridinato chromium methyl complexes described in paper involves reductive alkylation and oxidative addition reactions. These methods could potentially be adapted for the synthesis of [(1-Isopropylpiperidin-4-yl)methyl]amine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organometallic compounds and amines is crucial for understanding their reactivity and properties. X-ray diffractometry is a common technique used to elucidate the structure of such compounds, as seen in the synthesis of quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts . The steric effects of isopropyl groups, which are also present in [(1-Isopropylpiperidin-4-yl)methyl]amine, play a significant role in the molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical behavior of amines with isopropyl groups can be influenced by the steric hindrance around the reactive sites. For instance, the synthesis of a weak nucleophilic base described in paper showcases how the isopropyl groups can protect a heteroatom from electrophilic attack. This information can be useful when considering the reactivity of [(1-Isopropylpiperidin-4-yl)methyl]amine in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines and organometallic compounds are often determined by their molecular structure. The presence of isopropyl groups can affect the nucleophilicity, basicity, and overall reactivity of the compound. For example, the compound synthesized in paper is a weak nucleophilic base due to the steric protection provided by the isopropyl groups. Similar effects may be expected for [(1-Isopropylpiperidin-4-yl)methyl]amine, influencing its solubility, boiling point, and stability.
Applications De Recherche Scientifique
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis of 1,3,4-Oxadiazoles
An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described . The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction . This method offered several notable advantages, including ligands-free, exceptional productivity and a high functional group tolerance .
Proteomics Research
“[(1-Isopropylpiperidin-4-yl)methyl]amine” is a specialty product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in the pharmaceutical industry to identify potential drug targets and to better understand the mechanisms of disease .
Antimalarial Activity
Piperidine derivatives have been found to have high selectivity for resistant Plasmodium falciparum, the parasite that causes malaria . In a study, three alcohol analogues were identified as being more active on the resistant strain than the sensitive strain . These findings suggest that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Anticancer Activity
A copper(I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described . The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction . The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .
Antiviral Activity
Indole derivatives, which can be synthesized from piperidine derivatives, have shown antiviral activity . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
Safety And Hazards
Propriétés
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCMYOWBZQNVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428471 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Isopropylpiperidin-4-yl)methyl]amine | |
CAS RN |
132740-52-4 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

